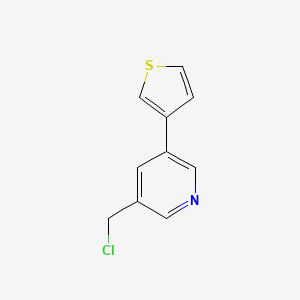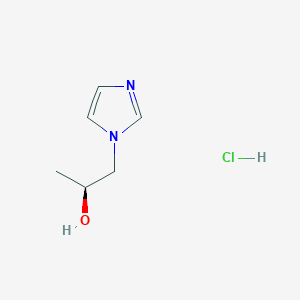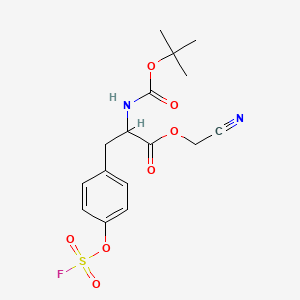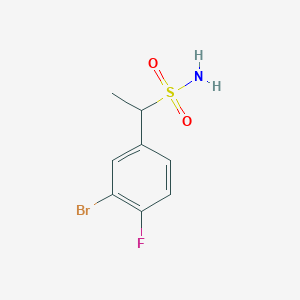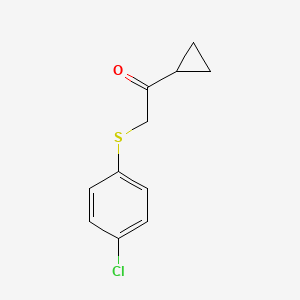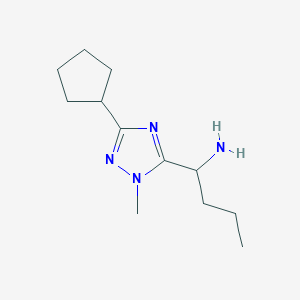
1-(3-Cyclopentyl-1-methyl-1h-1,2,4-triazol-5-yl)butan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Cyclopentyl-1-methyl-1h-1,2,4-triazol-5-yl)butan-1-amine is a compound that belongs to the class of 1,2,4-triazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of the triazole ring in the structure imparts unique properties to the compound, making it a subject of interest in various scientific research fields.
Méthodes De Préparation
The synthesis of 1-(3-Cyclopentyl-1-methyl-1h-1,2,4-triazol-5-yl)butan-1-amine typically involves the following steps:
Cyclization Reaction: The triazole ring is formed through a cyclization reaction involving appropriate precursors.
Substitution Reaction: The cyclopentyl and butan-1-amine groups are introduced through substitution reactions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial production methods may involve optimization of these synthetic routes to enhance yield and reduce production costs. This can include the use of catalysts, optimized reaction conditions, and scalable purification techniques.
Analyse Des Réactions Chimiques
1-(3-Cyclopentyl-1-methyl-1h-1,2,4-triazol-5-yl)butan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions with halogens or other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(3-Cyclopentyl-1-methyl-1h-1,2,4-triazol-5-yl)butan-1-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit the proliferation of cancer cells.
Biological Research: It is used in studies involving enzyme inhibition and molecular docking to understand its binding modes and mechanisms of action.
Industrial Applications: The compound’s unique properties make it suitable for use in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(3-Cyclopentyl-1-methyl-1h-1,2,4-triazol-5-yl)butan-1-amine involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds with various biological targets, leading to the inhibition of enzyme activity or disruption of cellular processes. Molecular docking studies have shown that the compound can bind to the active sites of enzymes, thereby inhibiting their function .
Comparaison Avec Des Composés Similaires
1-(3-Cyclopentyl-1-methyl-1h-1,2,4-triazol-5-yl)butan-1-amine can be compared with other 1,2,4-triazole derivatives, such as:
1,3-Diphenyl-2-(1H-1,2,4-triazol-1-yl)propan-1-one: Known for its anticancer activity.
1-(1,3-Diphenylpropan-2-yl)-1H-1,2,4-triazole: Studied for its potential as an enzyme inhibitor.
1,4-Diphenyl-2-(1H-1,2,4-triazol-1-yl)butane-1,4-dione: Exhibits cytotoxic activity against various cancer cell lines.
Propriétés
Formule moléculaire |
C12H22N4 |
|---|---|
Poids moléculaire |
222.33 g/mol |
Nom IUPAC |
1-(5-cyclopentyl-2-methyl-1,2,4-triazol-3-yl)butan-1-amine |
InChI |
InChI=1S/C12H22N4/c1-3-6-10(13)12-14-11(15-16(12)2)9-7-4-5-8-9/h9-10H,3-8,13H2,1-2H3 |
Clé InChI |
WOOSCWIZHKEPIF-UHFFFAOYSA-N |
SMILES canonique |
CCCC(C1=NC(=NN1C)C2CCCC2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




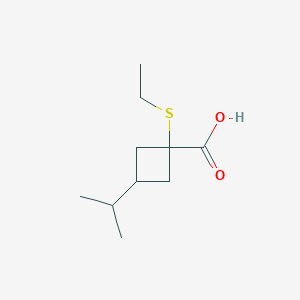
![2-(Sec-butyl)imidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B13636423.png)


![4-Chloro-6-methyl-2-[(methylsulfanyl)methyl]pyrimidine](/img/structure/B13636431.png)
![4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methoxybutanamido]butanoic acid](/img/structure/B13636437.png)
